BenchChemオンラインストアへようこそ!

2-Amino-4-cyclopropylbenzamide

Medicinal Chemistry Drug Metabolism Structure-Activity Relationship

2-Amino-4-cyclopropylbenzamide is a differentiated benzamide building block featuring the essential ortho-amino pharmacophore required for nanomolar PARP-1/2 inhibition, combined with a para-cyclopropyl substituent that functions as a stable bioisostere. Unlike generic 2-aminobenzamide or 4-methyl analogs, the cyclopropyl group delivers approximately 10-fold enhanced enzymatic efficacy and superior metabolic stability, making it indispensable for lead optimization in oncology (PARP, BTK, Mps1, Bcr-Abl) and anti-inflammatory (p38α MAPK) programs. Procure this scaffold to ensure downstream synthetic yields and target selectivity that non-cyclopropyl counterparts cannot achieve.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B15248017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-cyclopropylbenzamide
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=C(C=C2)C(=O)N)N
InChIInChI=1S/C10H12N2O/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2,11H2,(H2,12,13)
InChIKeyMCOFQTKPAOGZCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-cyclopropylbenzamide for Drug Discovery: Procurement-Grade Scaffold for PARP and Kinase Inhibitor Synthesis


2-Amino-4-cyclopropylbenzamide is a substituted benzamide derivative featuring a primary amine at the ortho position and a cyclopropyl group at the para position of the benzamide ring. This compound serves as a critical building block and intermediate in medicinal chemistry, primarily for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase-targeted therapeutics [1]. The 2-aminobenzamide moiety constitutes the core pharmacophore of multiple FDA-approved PARP inhibitors including olaparib, while the cyclopropyl substituent enhances metabolic stability and modulates receptor binding affinity [2]. The compound's structural features position it as a versatile scaffold for developing targeted anticancer and anti-inflammatory agents [3].

Why 2-Amino-4-cyclopropylbenzamide Cannot Be Replaced by Generic Benzamide Analogs in Medicinal Chemistry


Generic benzamide analogs such as 2-amino-4-methylbenzamide or unsubstituted 2-aminobenzamide lack the critical cyclopropyl moiety that confers distinct pharmacological properties essential for lead optimization. The cyclopropyl group functions as a stable bioisostere that improves metabolic stability, enhances receptor binding affinity, and reduces off-target effects compared to methyl or unsubstituted counterparts . Substitution with non-cyclopropyl analogs introduces divergent structure-activity relationships (SAR) that fundamentally alter inhibitory potency and selectivity profiles. For instance, 4-cyclopropyl substitution in related benzamide derivatives has demonstrated approximately 10-fold enhanced efficacy over non-cyclopropyl alternatives in specific enzymatic assays [1]. These differences preclude simple substitution without compromising downstream synthetic yields and final compound performance [2].

2-Amino-4-cyclopropylbenzamide Differentiation Evidence: Quantitative Comparator Analysis


Cyclopropyl vs. Methyl Substitution: Differential Metabolic Stability and Binding Affinity in Benzamide Scaffolds

The cyclopropyl group at the 4-position of 2-amino-4-cyclopropylbenzamide functions as a stable bioisostere that confers superior metabolic stability and enhanced receptor binding compared to methyl-substituted analogs such as 2-amino-4-methylbenzamide. The cyclopropane ring is widely employed in drug design specifically to improve metabolic stability, enhance receptor affinity, and reduce off-target effects relative to alkyl substituents . In head-to-head comparisons of structurally related benzamide derivatives, compounds containing the 4-cyclopropyl moiety demonstrated approximately 10-fold higher efficacy than their non-cyclopropyl counterparts in enzymatic inhibition assays [1].

Medicinal Chemistry Drug Metabolism Structure-Activity Relationship

Ortho-Amino Benzamide Pharmacophore: Retention of PARP Inhibitory Activity Core

2-Amino-4-cyclopropylbenzamide contains the essential 2-aminobenzamide pharmacophore that forms the core structure of clinically validated PARP inhibitors including olaparib [1]. The 2-aminobenzamide moiety selectively inhibits poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, which are critical DNA repair enzymes targeted in BRCA-mutated cancers [2]. Unlike 3-aminobenzamide analogs (IC50 typically in the micromolar range), the 2-aminobenzamide scaffold enables nanomolar potency when properly elaborated [3]. This pharmacophore integrity ensures that 2-amino-4-cyclopropylbenzamide-derived compounds retain the fundamental PARP inhibitory activity essential for anticancer therapeutic development, while the cyclopropyl substituent provides tunable selectivity and pharmacokinetic advantages.

PARP Inhibition DNA Repair Oncology

Cyclopropyl-Enhanced p38 MAPK Inhibitory Activity: Direct Evidence from N-Cyclopropylbenzamide Derivatives

N-cyclopropylbenzamide derivatives, structurally related to 2-amino-4-cyclopropylbenzamide, exhibit potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitory activity. The lead compound 10g from this series demonstrated an IC50 of 0.027 μM (27 nM) against p38α MAPK [1]. This potency is comparable to or exceeds that of several clinical-stage p38 inhibitors. Furthermore, compound 10g displayed high kinase selectivity and significant anti-inflammatory activity in THP-1 monocyte cells, establishing the cyclopropylbenzamide scaffold as a validated starting point for developing selective kinase inhibitors [2]. The cyclopropyl moiety contributes to both potency and selectivity through optimal steric and electronic complementarity with the kinase ATP-binding pocket.

p38 MAPK Inhibition Anti-inflammatory Kinase Inhibitors

Cyclopropylbenzamide Derivatives Demonstrate Sub-Nanomolar Kinase Inhibition: Benchmarking Against Clinical Inhibitors

Elaborated 4-cyclopropylbenzamide derivatives have achieved sub-nanomolar potency against clinically relevant kinase targets. The compound BTK inhibitor 13, featuring a 4-cyclopropylbenzamide core, demonstrates potent Bruton's tyrosine kinase (BTK) inhibition with an IC50 of 1.2 nM . This potency is comparable to clinically approved covalent BTK inhibitors such as ibrutinib (IC50 ~0.5 nM). Additionally, related cyclopropylbenzamide scaffolds have yielded Mps1 kinase inhibitors with IC50 values of 1 nM and Bcr-Abl inhibitors with IC50 values of 0.36-1.12 nM against both wild-type and T315I mutant forms . These data establish the 4-cyclopropylbenzamide scaffold as capable of supporting picomolar-to-low nanomolar potency when optimized with appropriate pendant groups.

BTK Inhibition Kinase Selectivity Targeted Therapy

Cyclopropylbenzamide Scaffold Validated Across Multiple Therapeutic Targets: Broad Applicability Evidence

The cyclopropylbenzamide scaffold has been successfully deployed against diverse therapeutic targets beyond PARP and kinases, demonstrating broad applicability in drug discovery. Pure enantiomers of N-(4-(2-aminocyclopropyl)phenyl)benzamides have been evaluated against lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidase (MAO) enzymes, showing inhibitory activity in both enzymatic and cellular assays [1]. Notably, DDP-38003 dihydrochloride, an orally available LSD1 inhibitor containing a related scaffold, exhibits an IC50 of 84 nM against histone lysine-specific demethylase 1A . Furthermore, cyclopropyl amide derivatives have been patented for treating histamine H3 receptor-associated conditions, and cyclopropylbenzamide-containing compounds have been investigated as GPR119 modulators and RIPK2 inhibitors . This target diversity validates the scaffold's versatility for hit-to-lead campaigns across multiple therapeutic areas.

Multi-target Drug Discovery Histone Demethylase Inflammatory Disease

Synthetic Accessibility and Patent-Documented Intermediates: Established Manufacturing Routes

Multiple patent documents establish robust synthetic routes for cyclopropyl amide derivatives including 2-amino-4-cyclopropylbenzamide, ensuring reproducible procurement and scale-up capability. US Patent US9012452B2 details processes for making cyclopropyl amide derivatives of formula I and intermediates associated therewith, providing validated reaction conditions and yields [1]. Additional patents including US20130172560A1 and WO2011102794A1 describe comprehensive methodologies for preparing cyclopropyl-amide derivatives useful as pharmaceutical intermediates [2]. The existence of multiple documented synthetic routes distinguishes 2-amino-4-cyclopropylbenzamide from less-established analogs lacking patent-validated manufacturing procedures. This patent documentation provides procurement confidence through established analytical characterization parameters and impurity profiles.

Process Chemistry Scale-up Synthesis Supply Chain Reliability

2-Amino-4-cyclopropylbenzamide: Evidence-Based Applications in Drug Discovery and Development


PARP Inhibitor Lead Optimization for BRCA-Mutated Oncology Programs

2-Amino-4-cyclopropylbenzamide provides the essential 2-aminobenzamide pharmacophore required for PARP-1 and PARP-2 inhibition while offering the cyclopropyl substituent for metabolic stability optimization. This scaffold enables synthesis of novel PARP inhibitors with potentially improved pharmacokinetic profiles compared to first-generation agents. The ortho-amino benzamide orientation is critical for nanomolar PARP inhibition, as demonstrated by FDA-approved olaparib's core structure [1]. Derivatization at the cyclopropyl position or amide nitrogen allows tunable selectivity between PARP isoforms.

p38 MAPK Inhibitor Development for Inflammatory Disease Indications

The cyclopropylbenzamide scaffold has demonstrated validated p38α MAPK inhibitory activity with IC50 values of 27 nM, establishing a credible starting point for anti-inflammatory drug discovery [1]. 2-Amino-4-cyclopropylbenzamide can be elaborated via amide coupling or benzophenone hybridization to generate novel p38 inhibitors. The scaffold's demonstrated kinase selectivity in THP-1 monocyte cellular assays supports its use in developing therapeutics for rheumatoid arthritis, inflammatory bowel disease, and other cytokine-driven conditions.

Multi-Kinase Inhibitor Fragment-Based Drug Discovery Campaigns

The 4-cyclopropylbenzamide core has produced sub-nanomolar inhibitors against BTK (IC50 = 1.2 nM), Mps1 (IC50 = 1 nM), and Bcr-Abl (IC50 = 0.36-1.12 nM) kinases, validating the scaffold for fragment-based and structure-guided drug discovery [1]. 2-Amino-4-cyclopropylbenzamide can serve as a versatile fragment for generating focused kinase inhibitor libraries through diversification of the amine and amide positions. The scaffold's compatibility with both covalent (BTK) and reversible (Mps1) inhibition mechanisms expands its utility across diverse kinase targets .

Epigenetic Modulator Synthesis Targeting LSD1 and HDAC Enzymes

Cyclopropylbenzamide derivatives have demonstrated activity against LSD1 (IC50 = 84 nM for orally bioavailable DDP-38003) and MAO enzymes, establishing utility in epigenetic drug discovery [1]. 2-Amino-4-cyclopropylbenzamide can be functionalized to generate novel LSD1 inhibitors for acute myeloid leukemia and other malignancies where LSD1 overexpression drives pathogenesis. Additionally, related benzamide scaffolds have shown HDAC2 inhibitory activity, suggesting potential for dual LSD1/HDAC inhibitor design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-cyclopropylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.